molecular formula C10H11BrO2S B15158677 1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one CAS No. 675576-74-6

1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one

Cat. No.: B15158677
CAS No.: 675576-74-6
M. Wt: 275.16 g/mol
InChI Key: RIFOTNHWHOQUQJ-CQSZACIVSA-N
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Description

1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one is an organic compound with the molecular formula C10H11BrO2S. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one typically involves the reaction of 4-bromobenzyl chloride with a sulfoxide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfinyl group. The reaction mixture is usually heated to promote the reaction and then cooled to isolate the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, palladium-catalyzed coupling reactions

Major Products Formed

    Oxidation: 1-[(S)-(4-Bromophenyl)methanesulfonyl]propan-2-one

    Reduction: 1-[(S)-(4-Bromophenyl)methanesulfanyl]propan-2-one

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. The bromine atom in the aromatic ring can also participate in halogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl methyl sulfone
  • 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
  • 1-Bromo-4-(methylsulfinyl)benzene

Uniqueness

1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one is unique due to its chiral nature and the presence of both a bromine atom and a sulfinyl group. This combination of features imparts distinct reactivity and biological activity compared to other similar compounds. The chiral center allows for enantioselective interactions with biological targets, making it a valuable compound in asymmetric synthesis and drug development.

Properties

CAS No.

675576-74-6

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

IUPAC Name

1-[(S)-(4-bromophenyl)methylsulfinyl]propan-2-one

InChI

InChI=1S/C10H11BrO2S/c1-8(12)6-14(13)7-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3/t14-/m1/s1

InChI Key

RIFOTNHWHOQUQJ-CQSZACIVSA-N

Isomeric SMILES

CC(=O)C[S@@](=O)CC1=CC=C(C=C1)Br

Canonical SMILES

CC(=O)CS(=O)CC1=CC=C(C=C1)Br

Origin of Product

United States

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